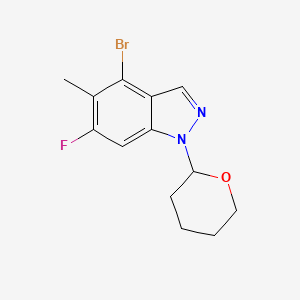
4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Introduction of Substituents: The bromine, fluorine, and methyl groups can be introduced through halogenation and alkylation reactions.
Attachment of the Tetrahydro-2H-pyran-2-yl Group: This can be done through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens (bromine and fluorine), the compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The bromine atom can be used in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted indazole derivatives, while oxidation or reduction could lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Study of its effects on cellular processes and its potential as a tool compound in biochemical assays.
Industrial Applications: Use in the synthesis of more complex organic molecules for various industrial purposes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-6-fluoro-1H-indazole: Lacks the methyl and tetrahydro-2H-pyran-2-yl groups.
5-Methyl-1H-indazole: Lacks the bromine, fluorine, and tetrahydro-2H-pyran-2-yl groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine, fluorine, and methyl groups.
Uniqueness
The unique combination of substituents in 4-Bromo-6-fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H14BrFN2O |
|---|---|
Peso molecular |
313.16 g/mol |
Nombre IUPAC |
4-bromo-6-fluoro-5-methyl-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H14BrFN2O/c1-8-10(15)6-11-9(13(8)14)7-16-17(11)12-4-2-3-5-18-12/h6-7,12H,2-5H2,1H3 |
Clave InChI |
UIZLNWBSLKSGEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C2C(=C1Br)C=NN2C3CCCCO3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















